Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3 |
InChI Key |
WYCWGJVPNZKJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)CN)C=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The tetrahydronaphthalene core is often derived from hydrogenation of naphthalene or substituted naphthalene derivatives.
- The carboxylate group can be introduced via directed ortho-lithiation followed by carboxylation or through Friedel-Crafts acylation followed by esterification.
Introduction of the Aminomethyl Group
- A common method is the conversion of a 6-formyl or 6-bromomethyl tetrahydronaphthalene intermediate to the aminomethyl derivative.
- Reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation is employed.
- Alternatively, nucleophilic substitution of a halomethyl intermediate with azide followed by reduction to amine is feasible.
Purification and Characterization
- Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for purification.
- Characterization includes NMR (1H and 13C), HPLC (often chiral), and melting point determination to confirm purity and stereochemistry.
Process Optimization and Scale-Up
- Patent literature (US9365494B2) describes processes for amino-methyl tetralin derivatives, emphasizing catalyst choice, reaction conditions, and intermediate isolation to optimize yield and purity for pharmaceutical applications.
- Key parameters include temperature control during reductive amination, choice of solvents, and stoichiometry of reagents.
Data Table Summarizing Preparation Aspects
| Aspect | Details |
|---|---|
| Starting materials | Tetrahydronaphthalene derivatives with aldehyde or halomethyl substituents |
| Key reagents | Ammonia or primary amines, reducing agents (NaBH3CN, catalytic hydrogenation), CAN |
| Reaction types | Reductive amination, nucleophilic substitution, esterification |
| Purification methods | Flash chromatography (silica gel, petroleum ether/ethyl acetate mixtures) |
| Typical yields | 60–90% depending on step and purification |
| Characterization techniques | NMR, HPLC (chiral), melting point, mass spectrometry |
| Scale-up considerations | Catalyst efficiency, solvent choice, temperature control, intermediate stability |
Research Findings and Notes
- Specific research on this compound is limited; however, analogous tetrahydronaphthalene derivatives are explored for neurological and oncological drug development due to their bioactive potential.
- The aminomethyl group provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
- Process patents indicate that careful control of reaction parameters can improve the stereochemical purity and yield of amino-methyl tetrahydronaphthalene esters, which is critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or amines.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Tetrahydronaphthalene Core
The compound’s biological and physicochemical properties are influenced by substituent type and position. Key analogs include:
Table 1: Structural Analogs and Substituent Differences
Key Observations:
- Substituent Position: The aminomethyl group at position 6 in the target compound contrasts with amino or ketone groups at positions 5 or 8 in analogs. This positional difference may alter receptor binding or metabolic stability.
- Steric and Electronic Effects: The hexamethyl-substituted analog (AHTN–COOMe) exhibits higher molecular weight and lipophilicity, contributing to environmental persistence .
Target Compound:
Analogs:
- AHTN–COOMe: Synthesized via esterification of AHTN-COOH (a halogenation product of 1-(3,5,5,6,8,8-hexamethyltetrahydronaphthalen-2-yl)ethanone) with methanol .
- Methyl 5-Oxo Analogs : Prepared via tandem aldol condensation–Diels-Alder reactions, as described in .
Reactivity Trends:
- The aminomethyl group in the target compound may participate in nucleophilic reactions (e.g., acylations), whereas ketone-containing analogs (e.g., 5-oxo derivatives) are prone to reductions or Grignard additions.
Target Compound:
The aminomethyl group could mimic amine-containing pharmacophores in CNS-targeting drugs.
Analogs:
Physical Properties and Crystallography
Target Compound:
Physical data (e.g., melting point, solubility) are unavailable, but its molecular weight (219.28 g/mol) is lower than AHTN–COOMe (274.39 g/mol), implying differences in crystallinity.
AHTN–COOMe:
Crystallizes in a monoclinic system (space group P21/n) with disordered cyclohexane rings, stabilized by C–H⋯O hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
